Cas no 17865-01-9 (3-(Triethylsilyl)propiolic acid)

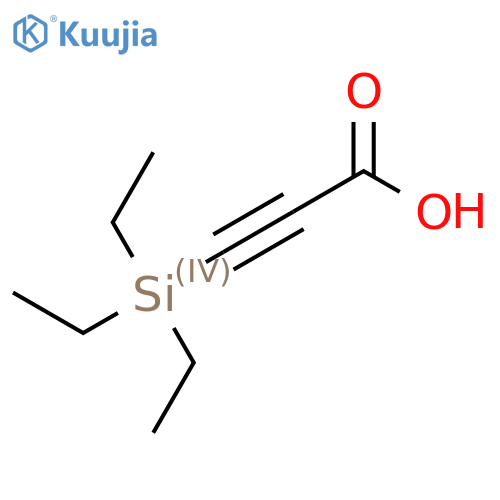

17865-01-9 structure

商品名:3-(Triethylsilyl)propiolic acid

3-(Triethylsilyl)propiolic acid 化学的及び物理的性質

名前と識別子

-

- 3-(TRIETHYLSILYL)PROP-2-YNOIC ACID

- triethylsilylpropiolic acid

- 17865-01-9

- CS-0343597

- 3-(Triethylsilyl)propiolic acid

- EN300-7845866

- 2-Propynoic acid, 3-(triethylsilyl)-

-

- インチ: 1S/C9H16O2Si/c1-4-12(5-2,6-3)8-7-9(10)11/h4-6H2,1-3H3,(H,10,11)

- InChIKey: RSKXVBHFEFTCQJ-UHFFFAOYSA-N

- ほほえんだ: [Si](C#CC(=O)O)(CC)(CC)CC

計算された属性

- せいみつぶんしりょう: 184.091956283g/mol

- どういたいしつりょう: 184.091956283g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 密度みつど: 0.9139 g/cm3

- ふってん: 132.2-132.8 °C(Press: 3 Torr)

- 酸性度係数(pKa): 2.09±0.10(Predicted)

3-(Triethylsilyl)propiolic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7845866-0.1g |

3-(triethylsilyl)prop-2-ynoic acid |

17865-01-9 | 95.0% | 0.1g |

$867.0 | 2025-03-21 | |

| Enamine | EN300-7845866-2.5g |

3-(triethylsilyl)prop-2-ynoic acid |

17865-01-9 | 95.0% | 2.5g |

$1931.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D514452-5g |

3-(TRIETHYLSILYL)PROP-2-YNOIC ACID |

17865-01-9 | 95% | 5g |

$950 | 2025-02-19 | |

| 1PlusChem | 1P02498I-1g |

3-(Triethylsilyl)propiolic acid |

17865-01-9 | 97% | 1g |

$332.00 | 2024-06-18 | |

| eNovation Chemicals LLC | D514452-5g |

3-(TRIETHYLSILYL)PROP-2-YNOIC ACID |

17865-01-9 | 95% | 5g |

$950 | 2024-08-03 | |

| eNovation Chemicals LLC | D514452-5g |

3-(TRIETHYLSILYL)PROP-2-YNOIC ACID |

17865-01-9 | 95% | 5g |

$950 | 2025-02-27 | |

| Enamine | EN300-7845866-0.25g |

3-(triethylsilyl)prop-2-ynoic acid |

17865-01-9 | 95.0% | 0.25g |

$906.0 | 2025-03-21 | |

| Enamine | EN300-7845866-0.5g |

3-(triethylsilyl)prop-2-ynoic acid |

17865-01-9 | 95.0% | 0.5g |

$946.0 | 2025-03-21 | |

| Enamine | EN300-7845866-10.0g |

3-(triethylsilyl)prop-2-ynoic acid |

17865-01-9 | 95.0% | 10.0g |

$4236.0 | 2025-03-21 | |

| Enamine | EN300-7845866-5.0g |

3-(triethylsilyl)prop-2-ynoic acid |

17865-01-9 | 95.0% | 5.0g |

$2858.0 | 2025-03-21 |

3-(Triethylsilyl)propiolic acid 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

17865-01-9 (3-(Triethylsilyl)propiolic acid) 関連製品

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17865-01-9)3-(Triethylsilyl)propiolic acid

清らかである:99%

はかる:1g

価格 ($):373